molecular formula C8H8N2O3S B13959184 N-methylbenzo[d]oxazole-2-sulfonamide

N-methylbenzo[d]oxazole-2-sulfonamide

Cat. No.: B13959184
M. Wt: 212.23 g/mol
InChI Key: ZSPTXDIRSNPUGF-UHFFFAOYSA-N
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Description

N-methylbenzo[d]oxazole-2-sulfonamide is a chemical compound of significant interest in medicinal and agricultural research, particularly in the development of novel anthelmintic agents. This benzo[d]oxazole derivative is presented as a high-purity building block for scientists exploring new therapeutic pathways. Research Applications and Value: The core benzo[d]oxazole scaffold is a privileged structure in drug discovery due to its presence in various bioactive molecules . Recent research on a closely related structural analog, N-methylbenzo[d]oxazol-2-amine, has demonstrated promising in vivo anthelmintic efficacy against the parasitic nematode Trichinella spiralis , reducing worm burden in the digestive tract by 49% at a dose of 250 mg/kg . This suggests that the N-methylbenzo[d]oxazole pharmacophore is a valuable template for antiparasitic development. Metabolomics studies on the analog indicate that its mechanism of action may involve the significant upregulation of purine and pyrimidine metabolism and downregulation of sphingolipid metabolism in target parasites, distinguishing it from traditional anthelmintic classes . Furthermore, sulfonamide-functionalized benzoxazole derivatives have been investigated as potent inhibitors of bacterial chaperonin systems (GroEL/ES), showing activity against Gram-positive pathogens like Staphylococcus aureus and MRSA, with EC50 values in the 1–2 µM range . This highlights the potential for this chemical class in antibacterial research. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

N-methyl-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-9-14(11,12)8-10-6-4-2-3-5-7(6)13-8/h2-5,9H,1H3

InChI Key

ZSPTXDIRSNPUGF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Benzoxazole Sulfonamides

The synthesis of benzoxazole sulfonamides, including N-methylbenzo[d]oxazole-2-sulfonamide, typically involves:

  • Formation of the benzoxazole ring system, often starting from o-aminophenols or benzoxazole-2-thiol intermediates.
  • Introduction of the sulfonamide group at the 2-position via sulfonylation or through sulfonamide-containing electrophilic reagents.
  • N-substitution, such as methylation, to yield N-methyl derivatives.

A key patent (US20070123574A1) describes methods for preparing benzoxazole sulfonamide compounds via intermediates such as 2-mercaptobenzoxazole, which is reacted with electrophilic reagents to introduce thiol-based leaving groups, enabling sulfonamide formation. These methods are stereoselective and scalable for industrial production.

Method 1: Electrophilic Cyanation and Cyclization from o-Aminophenols

A notable synthetic approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a nonhazardous electrophilic cyanating agent, in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF3·Et2O). This method leads to 2-aminobenzoxazoles which can be further functionalized to sulfonamides.

Key features:

  • The reaction proceeds via activation of the cyano group by BF3·Et2O, facilitating nucleophilic attack by the amino group.
  • The hydroxy group then attacks the electrophilic carbon, closing the benzoxazole ring.
  • The sulfonamide residue is eliminated during the process, confirmed by mass spectrometry.
  • The reaction is conducted in solvents like tetrahydrofuran (THF) or 1,4-dioxane under reflux conditions.
  • Yields for the desired products can reach up to 87% under optimized conditions.

Optimization data:

Entry BF3·Et2O (equiv) NCTS (equiv) Temperature (°C) Yield (% of desired product)
1 3 3 Reflux 86
4 3 1.5 Reflux 87
6 2 1.5 Reflux 90

Reaction conditions: o-aminophenol (0.18 mmol), NCTS, BF3·Et2O, 1,4-dioxane, 30 h reflux.

This method is advantageous due to the use of non-toxic reagents, operational simplicity, and scalability to multigram quantities.

Method 2: Smiles Rearrangement via Benzoxazole-2-thiol Activation

Another efficient method for synthesizing N-substituted benzoxazole sulfonamides, including N-methyl derivatives, is based on the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction involves:

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride.
  • Subsequent reaction with amines (e.g., methylamine) in the presence of bases such as potassium carbonate or triethylamine.
  • Formation of S-alkylated intermediates that undergo rearrangement to form the N-substituted benzoxazole sulfonamide.

Key observations:

  • The reaction proceeds under mild, metal-free conditions.
  • The amine scope is broad, including primary and secondary amines.
  • Reaction temperature and base equivalents critically influence product selectivity and yield.
  • Radical scavengers suppress undesired disulfide byproducts.
  • The rearrangement mechanism involves nucleophilic attack by the nitrogen atom on the benzoxazole ring carbon, forming a spiro intermediate, followed by rearomatization and hydrolysis.

Representative reaction conditions and yields:

Entry Amine Equiv Base Equiv Temperature (°C) Solvent Yield (%) Notes
1 2 2 (Et3N) Reflux (toluene) Toluene 71 Selective formation of product
2 2 2 (Et3N) 85 DMF 58–83 Good yields for various amines
3 2 2 (Et3N) 120 DMF - Higher temp favors disulfide

Reaction involves benzoxazole-2-thiol, chloroacetyl chloride, and amine.

This approach offers a metal-free, scalable, and versatile route to this compound and analogues, with good to excellent yields.

Industrial Scalability and Stereoselectivity

The patent literature emphasizes that these synthetic routes can be adapted for industrial-scale synthesis with stereoselective control when optically pure starting materials are used. This is critical for pharmaceutical applications where stereochemistry impacts biological activity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Electrophilic cyanation & cyclization o-Aminophenol + NCTS BF3·Et2O, reflux in 1,4-dioxane, 25-30 h 75–90% Non-toxic reagents, scalable Longer reaction time
Smiles rearrangement Benzoxazole-2-thiol + chloroacetyl chloride + amine Base (Et3N or K2CO3), reflux in toluene or DMF 58–83% Metal-free, broad amine scope Sensitive to reaction conditions
Patent method (electrophilic substitution) 2-Mercaptobenzoxazole + electrophilic reagent Various electrophilic agents, scalable Not specified Stereoselective, industrial scale Requires electrophilic reagent

Chemical Reactions Analysis

Types of Reactions

N-methylbenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-methylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methylbenzo[d]oxazole-2-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in cancer cells . Additionally, the compound can disrupt cellular pathways by interfering with signal transduction processes .

Comparison with Similar Compounds

Table 1: Key Comparisons of N-methylbenzo[d]oxazole-2-sulfonamide with Similar Compounds

Compound Name Core Structure Substituents Synthesis Method Biological Activity Key References
This compound Benzo[d]oxazole -SO₂NH₂ at C2, -CH₃ at N Not explicitly described; likely via methylation of benzo[d]oxazole-2-sulfonamide Underexplored; potential applications in drug discovery inferred from analogs
N-methylbenzo[d]oxazol-2-amine Benzo[d]oxazole -NH₂ at C2, -CH₃ at N Metal-free methylation of benzoxazole-2-thiol followed by nucleophilic addition-elimination Anthelmintic (vs. C. elegans, T. spiralis); 10x lower cytotoxicity than albendazole
Benzo[d]thiazole-2-sulfonamide Benzo[d]thiazole -SO₂NH₂ at C2 Similar to oxazole analogs; sulfur substitution alters electronic properties Antiparasitic, antimicrobial (inferred from thiazole-based drugs)
1,3,4-Oxadiazole sulfonamides 1,3,4-Oxadiazole -SO₂NH₂ linked to oxadiazole Polymer-supported reagents for rapid synthesis Diverse: Anticancer, antimicrobial (specific activities require further study)
5-(Chloromethyl)benzo[d]oxazole-2-sulfonamide Benzo[d]oxazole -SO₂NH₂ at C2, -CH₂Cl at C5 Chloromethylation of benzo[d]oxazole-2-sulfonamide Unreported; chloromethyl group may enhance reactivity or toxicity

Physicochemical Properties

  • Solubility: Sulfonamide groups generally improve aqueous solubility. For example, 4-aminobenzenesulfonamides with heterocyclic substitutions exhibit solubility profiles suitable for oral administration .
  • Stability : The benzo[d]oxazole core is aromatic and resistant to metabolic degradation, while the sulfonamide group may increase plasma protein binding .

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